molecular formula C8H8F2O4S B14856888 3,4-Difluoro-2-(2-hydroxyethyl)benzenesulfonic acid

3,4-Difluoro-2-(2-hydroxyethyl)benzenesulfonic acid

Cat. No.: B14856888
M. Wt: 238.21 g/mol
InChI Key: UQWHPMUFVBHILK-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-sulfophenylethanol is an organic compound with the molecular formula C8H8F2O4S It is characterized by the presence of two fluorine atoms and a sulfonic acid group attached to a phenylethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-sulfophenylethanol typically involves the introduction of fluorine atoms and a sulfonic acid group onto a phenylethanol structure. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents such as fluorine gas or other fluorinating agents. The sulfonic acid group can be introduced through sulfonation reactions using sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of 2,3-Difluoro-6-sulfophenylethanol may involve multi-step processes that ensure high yield and purityThe scalability of these methods is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-sulfophenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenylethanol backbone .

Scientific Research Applications

2,3-Difluoro-6-sulfophenylethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-sulfophenylethanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the sulfonic acid group can participate in ionic interactions. The fluorine atoms can influence the compound’s reactivity and stability by affecting the electron density on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-6-sulfophenylethanol is unique due to the combination of fluorine atoms and a sulfonic acid group on the phenylethanol backbone. This combination imparts distinct chemical properties, such as increased polarity and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C8H8F2O4S

Molecular Weight

238.21 g/mol

IUPAC Name

3,4-difluoro-2-(2-hydroxyethyl)benzenesulfonic acid

InChI

InChI=1S/C8H8F2O4S/c9-6-1-2-7(15(12,13)14)5(3-4-11)8(6)10/h1-2,11H,3-4H2,(H,12,13,14)

InChI Key

UQWHPMUFVBHILK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)CCO)S(=O)(=O)O

Origin of Product

United States

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